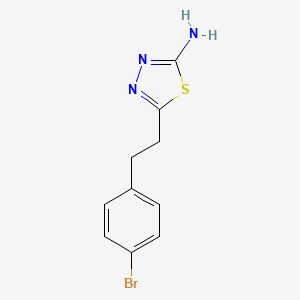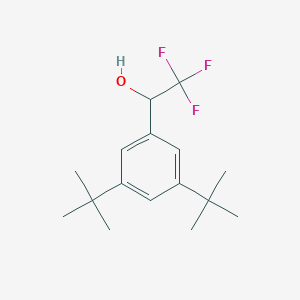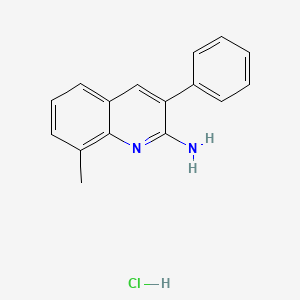
3-Hydroxy Niclosamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Niclosamide, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide, is a metabolite of Niclosamide. Niclosamide is an anthelmintic drug primarily used to treat tapeworm infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Niclosamide typically involves the hydroxylation of Niclosamide. This process can be carried out using cytochrome P450 enzymes, particularly CYP1A2, in the presence of NADPH-supplemented human liver microsomes . The reaction conditions often include maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms or isolated enzymes. These methods aim to achieve high yield and purity while minimizing environmental impact. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Niclosamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy Niclosamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxy Niclosamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Niclosamide: The parent compound, primarily used as an anthelmintic.
Nitazoxanide: A thiazolide compound with broad-spectrum antiviral and antiparasitic activity.
Tizoxanide: The active metabolite of Nitazoxanide, sharing similar properties.
Uniqueness of 3-Hydroxy Niclosamide: this compound is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H8Cl2N2O5 |
|---|---|
Poids moléculaire |
343.12 g/mol |
Nom IUPAC |
5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O5/c14-6-3-8(12(19)11(18)4-6)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,18-19H,(H,16,20) |
Clé InChI |
CFBQBYWTAGJVFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)




